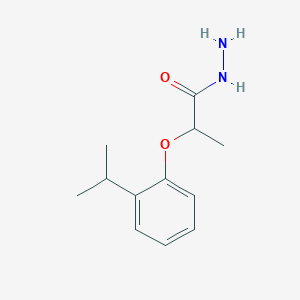
Benzyl trifluoromethyl sulfide
Übersicht
Beschreibung
Benzyl trifluoromethyl sulfide is a chemical compound with the CAS Number: 351-60-0 and a molecular weight of 192.2 . It is used for research and development purposes .
Synthesis Analysis
Trifluoromethyl sulfoxides are a new class of trifluoromethylation reagents. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The synthesis of stable ionic trifluoromethiolate salts was accomplished in quantitative yields via reduction of bis (trifluoromethyl) disulfide and trifluoromethanesulfenyl chloride .
Molecular Structure Analysis
The molecular structure of Benzyl trifluoromethyl sulfide contains a total of 19 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide . The chemical formula is C8H7F3S .
Chemical Reactions Analysis
Trifluoromethyl sulfoxides are a new class of trifluoromethylthiolating reagent. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides .
Physical And Chemical Properties Analysis
Benzyl trifluoromethyl sulfide has a boiling point of 76-77/30 Torr . Other physical properties such as density and refractive index have been reported for similar compounds .
Wissenschaftliche Forschungsanwendungen
1. Late-stage Trifluoromethylthiolation of Benzylic C-H Bonds Benzyl trifluoromethyl sulfide plays a significant role in the late-stage trifluoromethylthiolation of benzylic C-H bonds . This process involves a metal-free and site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds for a wide variety of alkyl arenes and heteroarenes . The precise and predictive regioselectivity among various C (sp 3 )-H bonds originates from an inner-sphere benzylic radical initiation mechanism .
Pesticide Research
Benzyl trifluoromethyl sulfide is a core substructure in certain pesticides . A large number of benzyl sulfides were synthesized during research of pesticides . With the protocol developed, a series of benzyl trifluoromethyl sulfide analogs were successfully obtained from aryl (4-ethylphenyl)methanones .
Drug Development
The benzylic positions in drugs are sites that readily react with cytochrome P450 oxidases via single-electron oxidation . New synthetic methodologies to incorporate a fluoroalkyl group at the benzylic site are continually being developed . The trifluoromethylthiolation of a series of drugs and complex organic molecules is overwhelmingly selective for benzyl groups .
Large Scale Trifluoromethylthiolation
The practicality of benzyl trifluoromethyl sulfide stems from its use in large scale trifluoromethylthiolation . This can be achieved with continuous flow photoredox technology .
Synthesis of Biologically Active Compounds
Benzyl trifluoromethyl sulfide can be used in the synthesis of biologically active compounds . Microbial enzymatic reactions facilitate the production of chiral organic sulfoxides (COS), and benzyl trifluoromethyl sulfide can be used as a chiral auxiliary in these reactions .
Chemical Synthesis
Benzyl trifluoromethyl sulfide is used in chemical synthesis . Its linear formula is C8H7F3S . It has a boiling point of 76-77/30 Torr .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Wirkmechanismus
Target of Action
Benzyl trifluoromethyl sulfide primarily targets hydrogen sulfide (H2S) in live cells . Hydrogen sulfide plays a crucial role in various physiological processes, and its reactivity and complex physiological effects can be better understood through the activity-based detection facilitated by Benzyl trifluoromethyl sulfide .
Mode of Action
The compound interacts with its target through a process known as 1,6-elimination . This process is triggered by H2S, leading to the release of a fluorescent probe called resorufin . The presence of a benzylic CF3 group in the compound reduces the activation energy barrier towards probe activation, thus enhancing the efficiency of the process .
Biochemical Pathways
The biochemical pathway affected by Benzyl trifluoromethyl sulfide involves the conversion of thiosulfate to sulfite . This pathway is part of the broader sulfur assimilation process, which is essential for the biosynthesis of organic sulfur compounds . The latter part of this pathway, which involves the conversion of sulfite to sulfide and then to l-cysteine, is shared with the known sulfate assimilation pathway .
Result of Action
The action of Benzyl trifluoromethyl sulfide results in the rapid activation of a fluorescent probe, allowing for near-real-time detection of H2S in cells . This leads to significantly faster signal generation and improved sensitivity compared to other compounds .
Eigenschaften
IUPAC Name |
trifluoromethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYBCTGEJCWZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396356 | |
| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351-60-0 | |
| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is innovative about the copper-catalyzed synthesis of benzyl trifluoromethyl sulfide described in the research?
A1: The research presents a novel method for direct trifluoromethylthiolation of benzylic C-H bonds using a copper catalyst. [] This method utilizes readily available and stable Silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent and proceeds via nondirected oxidative C-H activation. [] This approach offers a more straightforward and efficient route to synthesize various benzyl trifluoromethyl sulfides compared to previous methods.
Q2: What are the advantages of using Silver trifluoromethanethiolate (AgSCF3) in this specific synthesis?
A2: Silver trifluoromethanethiolate (AgSCF3) serves as a stable and readily available trifluoromethylthiolating reagent in this reaction. [] Its use simplifies the synthetic procedure and avoids the need for complex or hazardous reagents, contributing to the method's practicality and appeal for synthesizing benzyl trifluoromethyl sulfides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

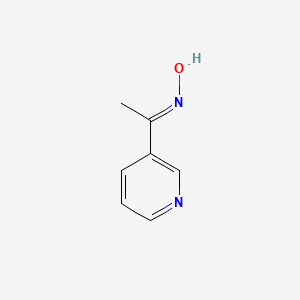
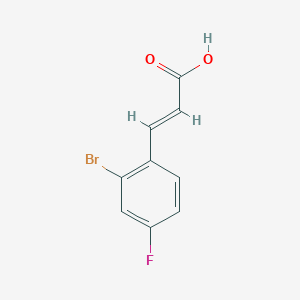


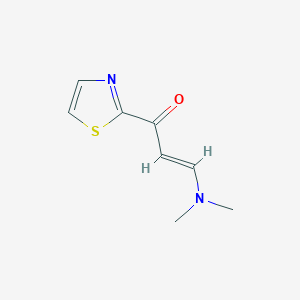

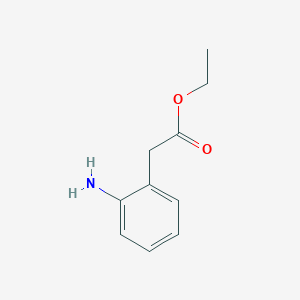
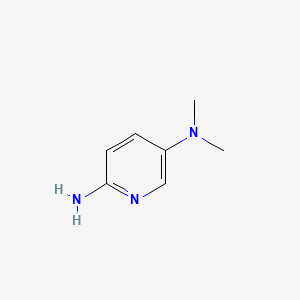


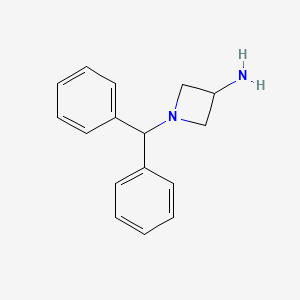
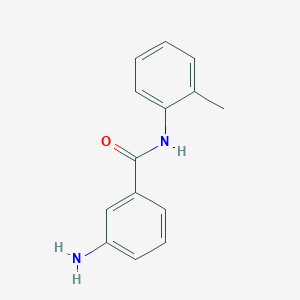
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
